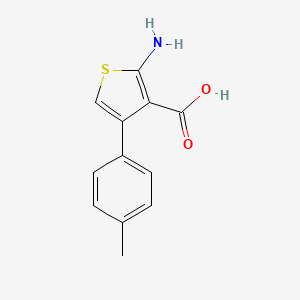
3-((3-Fluorobenzyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Fluorobenzyl)sulfonyl)azetidine is a chemical compound with the molecular formula C17H18FNO2S. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorobenzyl and sulfonyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
The synthesis of 3-((3-Fluorobenzyl)sulfonyl)azetidine can be achieved through several routes. One common method involves the reaction of 3-fluorobenzylamine with a sulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then subjected to cyclization under appropriate conditions to yield the azetidine ring. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-((3-Fluorobenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible at the benzylic position, where the fluorine atom can be replaced by other nucleophiles.
Photocatalytic Reactions: Recent studies have shown that azetidines can undergo radical strain-release photocatalysis, providing access to densely functionalized derivatives.
Scientific Research Applications
3-((3-Fluorobenzyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
3-((3-Fluorobenzyl)sulfonyl)azetidine can be compared with other azetidine derivatives, such as:
3-(3-Fluorobenzyl)-1-(4-methylphenyl)sulfonylazetidine: Similar in structure but with a different substituent on the sulfonyl group.
1-Arenesulfonylazetidines: These compounds have different aryl groups attached to the sulfonyl moiety, leading to variations in their chemical and biological properties.
2-CF3-azetidines:
Properties
Molecular Formula |
C10H12FNO2S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfonyl]azetidine |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-2-8(4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2 |
InChI Key |
ZEAJYNGJBLVWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)




![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol](/img/structure/B12068740.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

